

Mal-NO2-Ph-PEG12-NHS molecular weight and formula

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Compound of Interest

Compound Name: Mal-NO2-Ph-PEG12-NHS

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In-Depth Technical Guide: Mal-NO2-Ph-PEG12-NHS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the bifunctional linker, **Mal-NO2-Ph-PEG12-NHS**. This molecule is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Molecular Data

The fundamental chemical and physical properties of **Mal-NO2-Ph-PEG12-NHS** are summarized below.

Property	Value	Citation
Molecular Weight	959.00 g/mol	[1][2][3]
Chemical Formula	C42H62N4O21	[1][2][4][5]
Description	A PEG-based PROTAC linker with a Maleimide (Mal) group on one end and an N-hydroxysuccinimide (NHS) ester on the other. The polyethylene glycol (PEG) spacer is composed of 12 repeating units.	

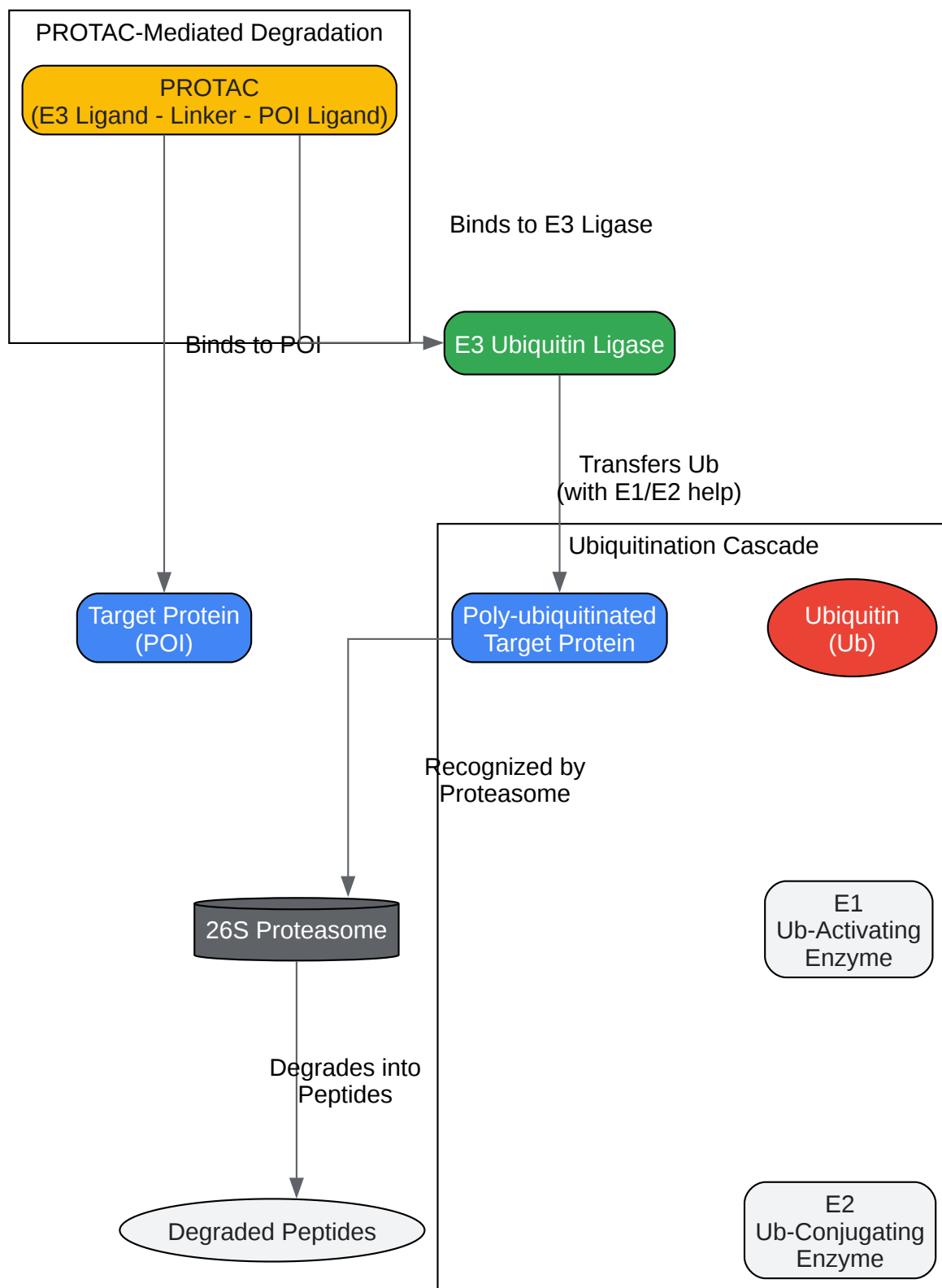
Mechanism of Action: The PROTAC Approach

Mal-NO2-Ph-PEG12-NHS serves as a heterobifunctional linker in the synthesis of PROTACs. [3][6] PROTACs are chimeric molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, a key component of the cell's ubiquitin-proteasome system. [1][7] This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. [1][7][8]

The **Mal-NO2-Ph-PEG12-NHS** linker facilitates the construction of a PROTAC by covalently linking two different ligands: one that binds to the target Protein of Interest (POI) and another that binds to an E3 ubiquitin ligase. [6] The maleimide group readily reacts with sulfhydryl groups (e.g., on cysteine residues), while the NHS ester efficiently reacts with primary amines (e.g., on lysine residues or the N-terminus of a protein). [9][10][11] The PEG12 spacer provides increased water solubility and an optimal length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. [6][12]

Signaling Pathway: Ubiquitin-Proteasome System

The signaling pathway co-opted by PROTACs is the endogenous ubiquitin-proteasome pathway, the primary mechanism for protein degradation in eukaryotic cells.



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Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Experimental Protocols

While a specific protocol for **Mal-NO₂-Ph-PEG12-NHS** is not publicly available, the following represents a general and widely applicable two-step conjugation procedure for any Mal-(PEG)_n-NHS ester linker.

Materials:

- **Mal-NO₂-Ph-PEG12-NHS** linker
- Amine-containing molecule (Protein A)
- Sulfhydryl-containing molecule (Protein B)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[[10](#)][[13](#)]
- Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)[[13](#)]
- Desalting column[[10](#)]
- Quenching buffer (e.g., Tris or glycine)[[13](#)]

Procedure:

Step 1: Reaction of NHS Ester with Amine-Containing Molecule (Protein A)

- Equilibrate the vial of **Mal-NO₂-Ph-PEG12-NHS** to room temperature before opening to prevent moisture condensation.[[10](#)][[13](#)]
- Immediately before use, dissolve the required amount of the linker in DMSO or DMF to create a stock solution (e.g., 10 mM).[[13](#)] Do not store the reconstituted linker.[[13](#)]
- Dissolve the amine-containing molecule (Protein A) in the reaction buffer.
- Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[[10](#)][[13](#)]
- Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[[13](#)]

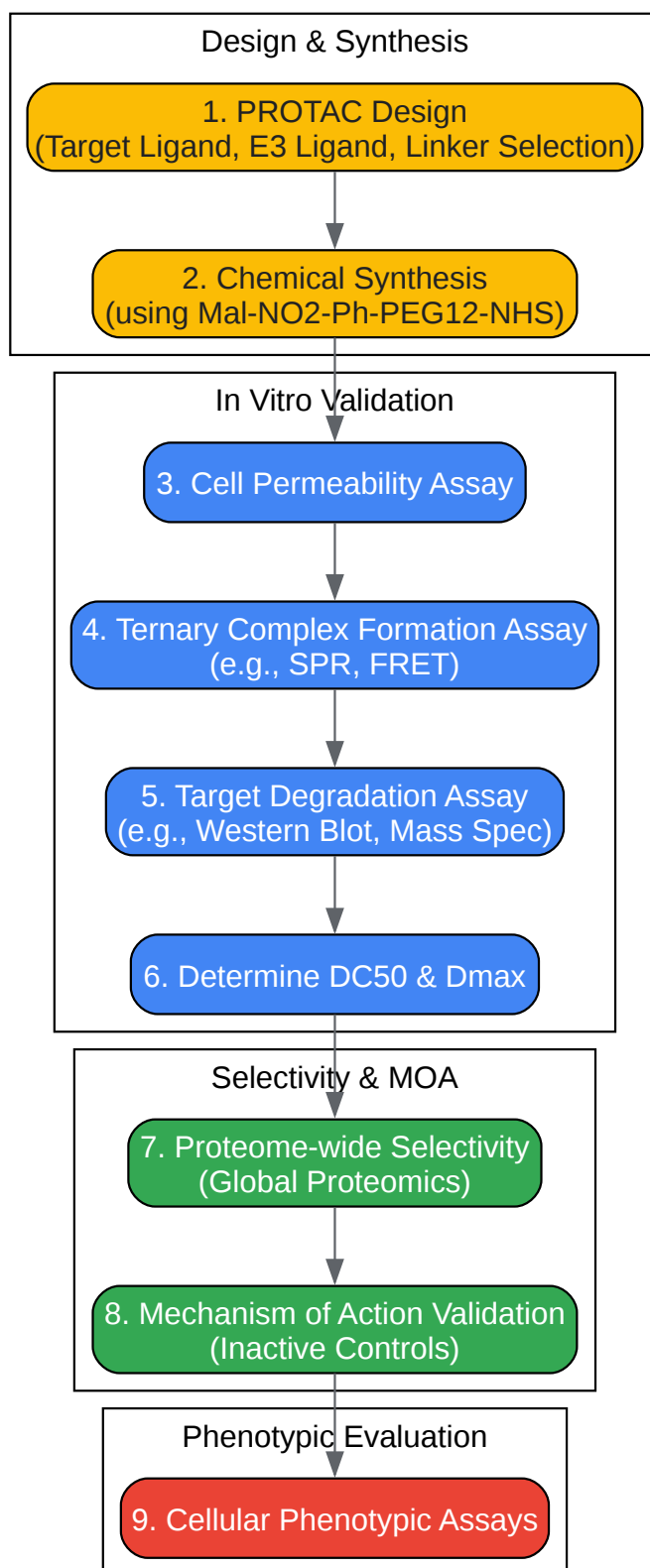
- Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.[\[10\]](#)

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Protein B)

- Immediately add the sulfhydryl-containing molecule (Protein B) to the desalted, linker-activated Protein A.
- Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[\[10\]](#)
- To stop the reaction, a quenching buffer containing a sulfhydryl-containing compound like cysteine or β -mercaptoethanol can be added.
- The final PROTAC conjugate can be purified using methods such as size-exclusion or affinity chromatography.

Experimental Workflow for PROTAC Development and Evaluation

The development and validation of a novel PROTAC involves a systematic workflow to ensure its efficacy and specificity.



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Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

This workflow begins with the rational design and synthesis of the PROTAC molecule.[4][14] The synthesized PROTAC is then subjected to a series of in vitro assays to confirm its ability to enter cells, form a ternary complex with the target protein and E3 ligase, and induce degradation of the target protein.[4] Key parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage) are determined.[15] Subsequently, the selectivity of the PROTAC is assessed using proteome-wide analyses, and its mechanism of action is confirmed using inactive controls.[4][15] Finally, the functional consequences of target protein degradation are investigated in relevant cellular phenotypic assays.[4]

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